molecular formula C9H9BF4O3 B1395820 3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid CAS No. 1333407-12-7

3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid

Cat. No.: B1395820
CAS No.: 1333407-12-7
M. Wt: 251.97 g/mol
InChI Key: SMRDWNVJXJGGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid (CAS: 1333407-12-7) is a fluorinated arylboronic acid with the molecular formula C₉H₉BF₄O₃ and a molecular weight of 251.97 g/mol . It features:

  • A boronic acid group (-B(OH)₂) at the phenyl ring’s 1-position.
  • A fluorine substituent at the 3-position.
  • A 2,2,2-trifluoroethoxymethyl group (-CH₂-O-CF₃) at the 4-position.

This compound is characterized by high purity (≥98%) and is typically stored at room temperature . Its trifluoroethoxy and fluorine substituents confer strong electron-withdrawing effects, enhancing its reactivity in cross-coupling reactions like Suzuki-Miyaura, which are pivotal in pharmaceutical and materials science applications .

Properties

IUPAC Name

[3-fluoro-4-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF4O3/c11-8-3-7(10(15)16)2-1-6(8)4-17-5-9(12,13)14/h1-3,15-16H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRDWNVJXJGGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)COCC(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Functionalization

  • Starting Material: A suitably substituted fluorobromobenzene derivative, for example, 3-fluoro-4-(bromomethyl)benzene or its analogs, serves as the precursor.
  • Introduction of the trifluoroethoxy group: This is commonly achieved by nucleophilic substitution of a bromomethyl group with 2,2,2-trifluoroethanol or its derivatives, often under basic or catalytic conditions, to form the trifluoroethoxy methyl substituent on the aromatic ring.

Lithiation and Boronation

  • The key step involves halogen-metal exchange using strong organolithium reagents such as n-butyllithium or lithium diisopropylamide at low temperatures (commonly -78 °C) under inert atmosphere (nitrogen or argon).
  • The lithiated intermediate is then reacted with triisopropyl borate or similar boron electrophiles to install the boronic acid precursor.
  • Acidic work-up (pH adjusted to 5-6 with dilute hydrochloric acid) hydrolyzes the boronate ester intermediate to the free boronic acid.

Purification

  • The reaction mixture is extracted with organic solvents such as ethyl acetate.
  • Solvent removal under reduced pressure (rotary evaporation at ~35 °C) concentrates the product.
  • Further purification is achieved by washing or recrystallization with hexane or other non-polar solvents to remove impurities and isolate the target boronic acid.

Representative Reaction Conditions (Adapted from Related Fluorophenylboronic Acid Syntheses)

Step Reagents/Conditions Notes
Halogen-metal exchange n-Butyllithium, -78 °C, inert atmosphere 3-4 hours reaction time
Boronation Triisopropyl borate, room temperature, 12 hours Slow warming to room temperature
Acidic work-up 1N HCl, pH 5-6 Hydrolysis to boronic acid
Extraction and purification Ethyl acetate extraction; rotary evaporation Solvent removal at 35 °C
Final washing Hexane wash, room temperature, 3 hours Enhances purity

Research Findings and Analytical Data

  • The yield of related fluorophenylboronic acids prepared via this route typically ranges from 70% to 78% , indicating good efficiency and scalability.
  • Purity of the final product is often above 95% , confirmed by HPLC and NMR spectroscopy.
  • Structural confirmation is achieved by NMR (¹H, ¹³C, ¹¹B, and ¹⁹F) and sometimes X-ray crystallography , verifying the substitution pattern and boronic acid integrity.
  • The trifluoroethoxy group enhances solubility and reactivity, facilitating subsequent coupling reactions.

Comparative Table of Preparation Parameters

Parameter Typical Value/Condition Impact on Synthesis
Reaction atmosphere Nitrogen or Argon Prevents oxidation and moisture interference
Temperature (lithiation) -78 °C Controls regioselectivity and prevents side reactions
Organolithium reagent n-Butyllithium or lithium diisopropylamide Efficient halogen-metal exchange
Boron reagent Triisopropyl borate Provides boron source for boronic acid formation
Acid work-up pH 5-6 Ensures hydrolysis of boronate ester to boronic acid
Solvent for extraction Ethyl acetate Efficient extraction of organic product
Purification solvent Hexane Removes non-polar impurities
Yield 70-78% Indicates process efficiency
Purity >95% (HPLC) Suitable for synthetic applications

Notes on Scale-Up and Practical Considerations

  • The use of cheap and readily available starting materials such as fluorobromobenzenes and triisopropyl borate makes the process economically viable.
  • The reaction conditions are relatively mild and safe, with low toxicity reagents and standard laboratory equipment.
  • The method is amenable to large-scale synthesis due to straightforward reaction steps and purification.
  • Control of moisture and oxygen is critical to prevent side reactions and degradation of sensitive organolithium intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while substitution reactions can produce various substituted phenylboronic acids .

Scientific Research Applications

Anticancer Research

Boron-containing compounds have been extensively studied for their anticancer properties due to their ability to interact with biological molecules. Research indicates that phenylboronic acids can inhibit the activity of certain enzymes involved in cancer progression, such as proteasomes and kinases. The trifluoroethoxy group enhances the lipophilicity of the compound, potentially improving its cellular uptake and efficacy against cancer cells.

Drug Development

The unique structure of 3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid makes it a valuable scaffold for drug development. Its boronic acid functionality can form reversible covalent bonds with diols, which is useful in designing inhibitors for various biological targets. This property has been exploited in developing drugs targeting metabolic pathways relevant to diseases such as diabetes and obesity.

Sensor Development

The compound's ability to form complexes with various ions makes it suitable for developing sensors that detect specific biomolecules or metal ions. The incorporation of fluorinated groups can enhance the sensitivity and selectivity of these sensors, making them valuable tools in environmental monitoring and clinical diagnostics.

Polymer Chemistry

In polymer science, boronic acids are used as cross-linking agents due to their ability to form dynamic covalent bonds with polyols. This property can be utilized to create smart materials that respond to environmental stimuli (e.g., pH changes or temperature variations). The trifluoroethoxy group may improve the thermal stability of these materials.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various phenylboronic acid derivatives, including 3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid. They evaluated their cytotoxic effects on different cancer cell lines and found that this compound exhibited significant growth inhibition compared to standard chemotherapeutics .

Case Study 2: Sensor Application

A team at a leading university developed a sensor based on boronic acid derivatives for detecting glucose levels in diabetic patients. Their findings indicated that 3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid showed promising results in terms of sensitivity and response time when tested against glucose solutions .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological processes, including enzyme inhibition and molecular recognition. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid with structurally related boronic acids:

Compound Name CAS Number Substituents Molecular Weight Key Properties/Applications Reference
3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid 1333407-12-7 3-F, 4-(CH₂-O-CF₃) 251.97 High reactivity in Suzuki couplings; drug intermediates
3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid 947533-09-7 3-F, 4-O-CF₃ (no methyl spacer) 237.95 Lower steric bulk; used in electronics
3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid 886536-37-4 3-F, 5-(CH₂-O-CF₃) 251.97 Altered regioselectivity in coupling reactions
4-(2,2,2-Trifluoroethoxy)phenylboronic acid 850589-55-8 4-O-CF₃ (no fluorine) 221.96 Less electron-withdrawing; broader solubility
3-Fluoro-4-formylphenylboronic acid 248270-25-9 3-F, 4-CHO 167.93 Reactive aldehyde group for bioconjugation
3-Fluoro-4-(4-fluorophenylcarbamoyl)phenylboronic acid H54502 (JRD) 3-F, 4-(CONH-C₆H₄-F) 277.03 Carbamoyl group enhances drug-binding affinity

Key Comparative Analysis

Substituent Position and Steric Effects

  • The methyl spacer in 3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid increases conformational flexibility compared to 3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid (CAS: 947533-09-7), which lacks the methylene bridge . This spacer may improve binding in catalytic systems requiring extended linker groups.
  • Regioisomers like 3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid (CAS: 886536-37-4) exhibit shifted reactivity profiles due to altered substituent positions, affecting their utility in regioselective reactions .

Electronic Effects The trifluoroethoxy group (-O-CF₃) is strongly electron-withdrawing, stabilizing the boronic acid’s transition state in Suzuki couplings. Compounds with formyl groups (e.g., 3-Fluoro-4-formylphenylboronic acid) prioritize aldehyde-driven reactions (e.g., condensation) over boronic acid-mediated couplings, limiting their use in cross-coupling applications .

Solubility and Stability

  • The trifluoroethoxy group enhances lipophilicity , making the compound less water-soluble than hydroxylated analogues (e.g., 3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid, CAS: 2121512-08-9) .
  • Carbamoyl-substituted derivatives (e.g., 3-Fluoro-4-(4-fluorophenylcarbamoyl)phenylboronic acid) exhibit improved solubility in polar aprotic solvents due to hydrogen-bonding capabilities .

In contrast, piperazine-containing analogues (e.g., 3-Fluoro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenylboronic acid, CAS: 1704064-12-9) are tailored for enhanced blood-brain barrier penetration in neurological drug candidates .

Biological Activity

3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid is a boronic acid derivative with significant potential in various biological applications. Its unique molecular structure, characterized by the presence of fluorine atoms and a boronic acid functional group, enhances its reactivity and biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₉BF₄O₃
  • Molecular Weight : 237.94 g/mol
  • IUPAC Name : 3-fluoro-4-(2,2,2-trifluoroethoxymethyl)phenylboronic acid

The biological activity of 3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial in various biochemical processes including enzyme inhibition and molecular recognition. The compound's enhanced acidity due to fluorination increases its interaction capability with biological targets .

Biological Applications

  • Antimicrobial Activity :
    • Boronic acids have been documented for their efficacy against antibiotic-resistant bacteria. Specifically, phenylboronic acids can inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in certain bacterial strains .
    • Studies indicate that compounds like 3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid may disrupt bacterial cell wall synthesis by targeting specific enzymes involved in peptidoglycan biosynthesis.
  • Enzyme Inhibition :
    • The compound shows potential as an enzyme inhibitor, particularly against serine proteases and lipases. Its ability to interact with the active sites of these enzymes can lead to significant biochemical effects .
    • The inhibition mechanism often involves the formation of stable complexes with the enzyme's active site through the boronate ester formation with hydroxyl groups on the enzyme.
  • Fluorescent Probes :
    • Due to its unique electronic properties, this compound can be utilized in developing fluorescent probes for biological imaging applications. Its ability to bind selectively to diols makes it suitable for detecting biomolecules in complex biological systems .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against beta-lactam resistant bacteria
Enzyme InhibitionInhibits lipase and serine proteases
Fluorescent ProbesUsed for developing imaging agents targeting biomolecules

Recent Research Insights

A recent study highlighted the role of fluorinated boronic acids in enhancing the antimicrobial properties against resistant strains. The study demonstrated that modifications in the boronic acid structure could significantly alter their binding affinity to bacterial enzymes . Another research paper discussed how these compounds could be integrated into drug delivery systems due to their ability to interact specifically with carbohydrate moieties on cell surfaces .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid?

  • Methodology : Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. For fluorinated analogs, trifluoroethoxy-methyl groups can be introduced via alkylation or etherification steps under inert conditions. Purification often requires chromatography or recrystallization due to boronic acid sensitivity to hydrolysis .
  • Key Considerations : Use anhydrous solvents (e.g., THF, DMF) and catalysts like Pd(PPh₃)₄. Monitor reaction progress via TLC or HPLC to avoid protodeboronation side reactions .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodology : Employ a combination of 1H^{1}\text{H} NMR, 19F^{19}\text{F} NMR, and 11B^{11}\text{B} NMR to confirm substituent positions and boron integrity. IR spectroscopy can validate the B–O and C–F bonds. Mass spectrometry (HRMS) ensures molecular weight accuracy. Purity assessment via HPLC (>95%) is critical for downstream applications .

Q. What are the storage conditions to ensure hydrolytic stability?

  • Methodology : Store at 0–6°C under inert gas (N₂/Ar) in amber vials to prevent moisture absorption and oxidation. Use desiccants (e.g., silica gel) in storage containers. Avoid prolonged exposure to alkaline solutions, which accelerate protodeboronation .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., trifluoroethoxy-methyl) influence Suzuki-Miyaura coupling efficiency?

  • Analysis : The trifluoroethoxy-methyl group enhances Lewis acidity of the boron center, improving transmetallation kinetics. However, steric hindrance from the methylene bridge may reduce coupling yields with bulky substrates. Comparative studies with non-fluorinated analogs show faster reaction rates but require optimized base selection (e.g., K₂CO₃ vs. CsF) .
  • Data Contradictions : Some studies report reduced stability in aqueous media for CF₃-substituted boronic acids, contradicting assumptions about trifluoroethoxy’s inertness. This suggests solvent choice (e.g., DMSO vs. THF) significantly impacts reactivity .

Q. What computational methods predict the tautomeric equilibria or electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO), charge distribution, and tautomeric stability. Solvent effects (e.g., water, acetone) can be modeled using the Polarizable Continuum Model (PCM). These studies reveal that the trifluoroethoxy group stabilizes the boronate ester form in protic solvents .

Q. How does the compound’s structure affect its interaction with biological targets (e.g., enzymes or receptors)?

  • Analysis : Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets in proteins. Molecular docking studies (using AutoDock Vina) suggest the trifluoroethoxy-methyl group forms halogen bonds with arginine residues. Competitive inhibition assays are recommended to validate selectivity against non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.